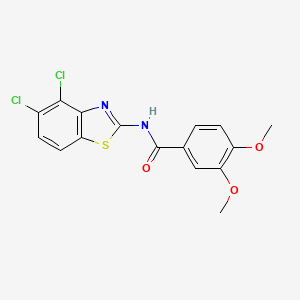
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of benzothiazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C16H14Cl2N2O2S with a molecular weight of approximately 367.26 g/mol. The structure features a benzothiazole moiety substituted with dichloro groups and a dimethoxybenzamide group, which is critical for its biological activity.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzothiazole structure can enhance anticancer efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) using the MTT assay.
- Results : Significant inhibition of cell proliferation was observed at low micromolar concentrations. The compound also induced apoptosis and arrested the cell cycle in these cancer cells.
The mechanism of action appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. In vitro studies using macrophage cell lines (RAW264.7) showed that the compound significantly reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a candidate for therapies targeting both cancer and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often linked to their structural components.
| Structural Feature | Impact on Activity |
|---|---|
| Dichloro substitution | Enhances binding affinity to target proteins |
| Dimethoxy groups | Increases lipophilicity and cellular uptake |
| Benzamide linkage | Contributes to receptor binding interactions |
Modifications to these features can lead to variations in biological activity, suggesting that careful design can optimize therapeutic efficacy .
Case Studies
- Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties. Among them, compounds with similar structural motifs to this compound exhibited promising results in inhibiting tumor growth in preclinical models .
- Inflammation Model : In a model of inflammation induced in RAW264.7 cells, the compound significantly downregulated inflammatory markers when treated at concentrations ranging from 1 to 4 μM. This suggests its potential application in diseases characterized by chronic inflammation .
Eigenschaften
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-22-10-5-3-8(7-11(10)23-2)15(21)20-16-19-14-12(24-16)6-4-9(17)13(14)18/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOJOXOUTRYKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













